molecular formula C7H4ClIN2 B8190593 5-Chloro-2-iodo-6-methyl-nicotinonitrile

5-Chloro-2-iodo-6-methyl-nicotinonitrile

Cat. No.: B8190593
M. Wt: 278.48 g/mol
InChI Key: REJHUIBAOIWSFP-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-6-methyl-nicotinonitrile is a chemical compound with the molecular formula C7H4ClIN2 and a molecular weight of 278.48 g/mol It is a derivative of nicotinonitrile, characterized by the presence of chlorine, iodine, and methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-iodo-6-methyl-nicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method is the iodination of 5-chloro-6-methyl-nicotinonitrile using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures to ensure complete halogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodo-6-methyl-nicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-2-iodo-6-methyl-nicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-6-methyl-nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-iodo-nicotinonitrile: Lacks the methyl group, which may affect its reactivity and biological activity.

    6-Methyl-nicotinonitrile: Lacks the halogen atoms, resulting in different chemical properties and applications.

    2-Iodo-6-methyl-nicotinonitrile:

Uniqueness

5-Chloro-2-iodo-6-methyl-nicotinonitrile is unique due to the presence of both chlorine and iodine atoms, along with a methyl group, which imparts distinct chemical properties. These features make it a valuable compound for various synthetic and research applications.

Biological Activity

5-Chloro-2-iodo-6-methyl-nicotinonitrile (C7H4ClIN2) is a synthetic compound that has garnered attention due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by recent research findings, case studies, and comparative data.

  • Molecular Formula : C7H4ClIN2
  • Molecular Weight : 278.48 g/mol
  • Structure : The compound features a pyridine ring with halogen substituents (chlorine and iodine) and a methyl group, which may influence its reactivity and biological properties.

The biological activity of this compound is believed to be linked to its interaction with various molecular targets within biological systems. These interactions can modulate enzyme activity or receptor function, leading to various therapeutic effects. The specific pathways and targets are still under investigation, but preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in cancer cell proliferation and microbial resistance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, demonstrating its effectiveness against a range of bacterial strains:

Microbial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL
Staphylococcus aureus5.64 to 77.38 µM

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and certain fungi, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A study demonstrated that compounds with similar structural motifs effectively inhibited the function of BCL6, a protein implicated in various cancers . The optimization of pharmacokinetic properties led to enhanced binding affinities and improved efficacy in cell-based assays.

Case Studies

  • In Vivo Studies : Research involving animal models has indicated that derivatives of nicotinonitrile compounds can induce apoptosis in cancer cells by disrupting protein-protein interactions essential for tumor growth. This suggests that this compound could serve as a lead compound for further development into anticancer agents .
  • Synthetic Applications : The compound is also being explored for its utility as a building block in the synthesis of more complex organic molecules, which may have therapeutic applications beyond its inherent biological activity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound Key Features Biological Activity
5-Chloro-2-iodo-nicotinonitrileLacks methyl groupReduced reactivity
6-Methyl-nicotinonitrileLacks halogen substituentsDifferent chemical properties
2-Iodo-6-methyl-nicotinonitrileSimilar structure but different halogensVarying antimicrobial efficacy

The presence of both chlorine and iodine atoms in this compound contributes to its unique reactivity profile and enhances its biological activity compared to these analogs .

Properties

IUPAC Name

5-chloro-2-iodo-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c1-4-6(8)2-5(3-10)7(9)11-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJHUIBAOIWSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)I)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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